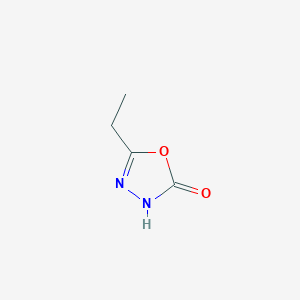

5-Ethyl-1,3,4-oxadiazol-2-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

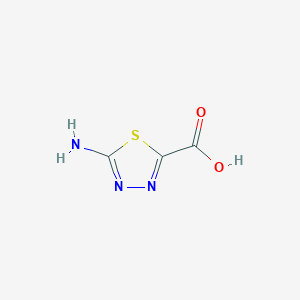

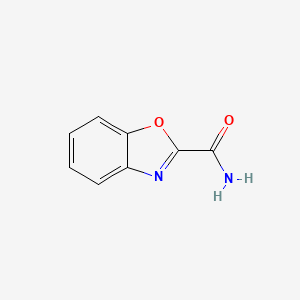

5-Ethyl-1,3,4-oxadiazol-2-ol is a derivative of the 1,3,4-oxadiazole family, a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The presence of the ethyl group at the 5-position of the oxadiazole ring can influence the compound's physical and chemical properties, as well as its reactivity.

Synthesis Analysis

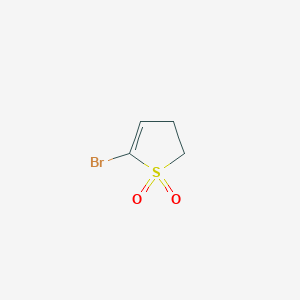

The synthesis of 5-ethyl-1,3,4-oxadiazol-2-ol derivatives can be approached through various synthetic routes. One such method involves the cyclocondensation reactions between hydrazides and electrophilic orthoesters or carbon disulfide in a mild medium, as reported in the synthesis of biheterocyclic 5-[2-(trifluoromethylheteroaryl)-ethyl]-1,3,4-oxadiazoles derived from levulinic acid . This method yields good isolated product percentages ranging from 69-96%. Another approach for synthesizing 1,3,4-oxadiazole derivatives is the one-pot, four-component condensation reaction, which provides an efficient pathway to obtain 2,5-disubstituted 1,3,4-oxadiazole derivatives at ambient temperature without the need for a catalyst .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring. The structural characterization of these compounds is typically achieved using nuclear magnetic resonance (NMR) spectroscopy and electrospray ionization coupled to tandem mass spectrometric (ESI MS/MS) data . X-ray diffraction studies have also been employed to confirm the structures of certain 1,3,4-oxadiazole derivatives, providing detailed insights into their molecular geometry and crystallography .

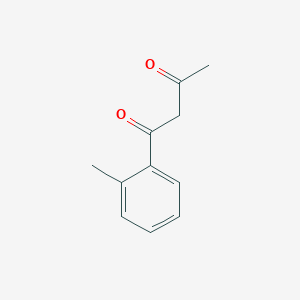

Chemical Reactions Analysis

1,3,4-oxadiazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the treatment of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione can lead to the formation of thiazoles, which can be further methylated to furnish additional compounds . These reactions demonstrate the versatility of 1,3,4-oxadiazole derivatives as intermediates for the synthesis of other heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-ethyl-1,3,4-oxadiazol-2-ol derivatives are influenced by the substituents attached to the oxadiazole ring. The presence of an ethyl group and other substituents can affect the compound's boiling point, melting point, solubility, and stability. The electronic properties, such as the push-pull systems of these compounds, can also be altered through chemical modifications, which can lead to changes in their reactivity and potential applications . The specific properties of these derivatives are crucial for their application in medicinal chemistry and material science.

科学的研究の応用

Synthesis and Chemical Properties

- 5-Substituted 2-Ethoxy-1,3,4-oxadiazoles, similar to 5-Ethyl-1,3,4-oxadiazol-2-OL, have been synthesized as building blocks toward 3,5-Disubstituted 1,3,4-Oxadiazol-2(3H)-ones. This synthesis involves a one-pot sequential N-acylation/dehydrative cyclization process, highlighting the versatility of such compounds in organic synthesis (Wet-osot, Phakhodee, & Pattarawarapan, 2017).

Corrosion Inhibition

- Derivatives of 1,3,4-oxadiazole, such as those related to 5-Ethyl-1,3,4-oxadiazol-2-OL, have been investigated for their corrosion inhibition properties. Studies reveal their effectiveness in protecting mild steel in sulphuric acid, suggesting potential industrial applications (Ammal, Prajila, & Joseph, 2018).

Antibacterial Properties

- N-Substituted derivatives of 1,3,4-oxadiazol compounds show moderate to significant antibacterial activity, indicating the potential use of 5-Ethyl-1,3,4-oxadiazol-2-OL in developing new antibacterial agents (Khalid et al., 2016).

- Synthesized 1,3,4-oxadiazoles, similar in structure to 5-Ethyl-1,3,4-oxadiazol-2-OL, have demonstrated remarkable antibacterial activities against common pathogens like Staphylococcus aureus and Escherichia coli (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Fungicidal Activity

- Certain 1,3,4-oxadiazole derivatives, related to 5-Ethyl-1,3,4-oxadiazol-2-OL, have been evaluated for their fungicidal activity against diseases like rice sheath blight, demonstrating their potential in agricultural applications (Chen, Li, & Han, 2000).

Safety And Hazards

将来の方向性

The future directions for the research and development of “5-Ethyl-1,3,4-oxadiazol-2-OL” and its derivatives could involve further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, new methods of synthesizing complex structures containing oxadiazole rings could be sought .

特性

IUPAC Name |

5-ethyl-3H-1,3,4-oxadiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOOCOAXYKESPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559442 |

Source

|

| Record name | 5-Ethyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-1,3,4-oxadiazol-2-OL | |

CAS RN |

37463-36-8 |

Source

|

| Record name | 5-Ethyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。